1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine
Overview
Description
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-[(4-fluorophenyl)methoxy]phenyl group. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylmethanol and 3-hydroxyphenylpiperazine.
Etherification Reaction: 4-Fluorophenylmethanol is reacted with 3-hydroxyphenylpiperazine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the desired ether linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, particularly in the development of antidepressants and antipsychotics.
Biological Studies: The compound is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation affects various physiological and psychological processes, making the compound useful in the treatment of mood disorders and other neurological conditions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Fluorophenyl)piperazine: Similar structure but with different pharmacological properties.
1-(4-Chlorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group enhances its interaction with certain neurotransmitter receptors, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOXRMNSMTSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230598 | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082454-50-9 | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082454-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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